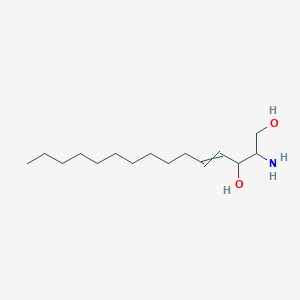

2-aminopentadec-4-ene-1,3-diol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H31NO2 |

|---|---|

Molekulargewicht |

257.41 g/mol |

IUPAC-Name |

2-aminopentadec-4-ene-1,3-diol |

InChI |

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3 |

InChI-Schlüssel |

KWQIYZIHZCLRSR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCC=CC(C(CO)N)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Aminopentadec 4 Ene 1,3 Diol and Analogues

Stereoselective Chemical Synthesis Approaches for Long-Chain Amino Diols

The precise arrangement of functional groups in long-chain amino diols necessitates stereoselective synthetic methods. Key approaches include asymmetric epoxidation followed by regioselective ring opening, utilization of the chiral pool, and building from lipidic amino acids and 1,2-diols.

Asymmetric Epoxidation and Regioselective Ring Opening Strategies

A prominent strategy for the synthesis of long-chain amino diols is the Sharpless asymmetric epoxidation of long-chain allylic alcohols. nih.govunits.it This method allows for the introduction of chirality with high predictability and enantiomeric excess. The resulting epoxy alcohol can then undergo a regioselective nucleophilic ring-opening reaction. nih.govursa.cat The choice of nucleophile and reaction conditions dictates the final stereochemistry of the amino diol. For instance, using an azide (B81097) as the nucleophile, followed by reduction, is a common way to introduce the amino group. nih.gov

The regioselectivity of the epoxide ring-opening is a critical step. ursa.cat Factors such as the nature of the substrate, the nucleophile, and the presence of catalysts can influence whether the nucleophile attacks the C2 or C3 position of the 2,3-epoxy alcohol. sjtu.edu.cn This control is essential for producing the desired isomer of the amino diol.

Amino Acid-Based Chiral Pool Synthesis

The "chiral pool" strategy leverages naturally occurring enantiopure compounds, such as amino acids, as starting materials to avoid complex and often low-yielding steps for introducing chirality. morressier.com L-serine, in particular, is a common starting material for the de novo synthesis of sphingolipids. morressier.compreprints.org The inherent chirality of amino acids provides a scaffold upon which the long aliphatic chain and additional functional groups can be built. morressier.com

This approach involves various chemical transformations, including protection and deprotection of functional groups, to construct the target molecule. morressier.com For example, N-protected amino aldehydes derived from amino acids can undergo Wittig olefination to introduce the long aliphatic chain. mdpi.comresearchgate.net This method has been successfully used to synthesize various sphingoid-based natural products and their analogues. morressier.com

Synthesis from Lipidic Amino Acids and 1,2-Diols

Lipidic α-amino acids (LAAs), which are non-natural amino acids with long aliphatic side chains, serve as versatile starting materials for the synthesis of sphingosine (B13886) analogues and other long-chain amino alcohols. researchgate.netnih.gov One general method involves the oxidative cleavage of 3-amino-1,2-diols, which are themselves obtained from the regioselective opening of enantiomerically enriched 2,3-epoxy alcohols. researchgate.netnih.gov

Alternatively, long-chain 1,2-diols can be used as precursors. researchgate.net These diols can be converted to the target amino diols through a series of reactions that introduce the amino group at the desired position with the correct stereochemistry. For example, a one-pot, two-step method involving the aerobic oxidation of 1,2-diols to α-keto acids, followed by transamination, has been reported for the synthesis of unnatural α-amino acids. rsc.org

Chemical Modifications for Derivatized Research Probes

To investigate the biological functions and mechanisms of action of sphingoid bases, researchers often synthesize derivatized analogues that can be used as research probes. acs.org These modifications can include the introduction of fluorescent tags, photoactivatable groups, or other functionalities that allow for tracking and visualization within biological systems. uliege.be

Derivatization of the amino group is a common strategy. acs.orgacs.org For instance, sphingoid amines can be reacted with reagents like 3-(2,2,6,6-tetramethylpiperidin-1-yloxymethyl)-picolinic acid 2,5-dioxopyrrolidin-1-yl ester (TPN) for mass spectrometry-based analysis. acs.org Other modifications involve the acylation of the 2-amino group or glycosylation of the 1-hydroxyl group to create a library of ceramide and glycosphingolipid analogues for structure-activity relationship studies. acs.org

Preparation of Specific Diastereomers and Enantiomers

The synthesis of all possible stereoisomers of a sphingoid base is crucial for determining the absolute configuration of natural products and for comprehensive biological evaluation. researchgate.netnih.gov Different synthetic strategies allow for the preparation of specific diastereomers and enantiomers. nih.govnih.gov

For example, highly diastereoselective reductions of α'-amino enone derivatives can yield different stereoisomers of sphingosine. researchgate.net Another approach involves a late-stage enantioselective Henry reaction, which provides access to multiple stereoisomers of the target sphingoid base core structure. nih.gov The ability to synthesize specific enantiomers is also facilitated by starting from different enantiomers of chiral building blocks, such as D-mannitol or L-serine. nih.gov

Chemoenzymatic Synthesis Protocols for Sphingoid Base Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and environmentally friendly synthetic routes. mdpi.com This approach is particularly valuable for the synthesis of complex molecules like sphingoid base analogues. nih.govgoogle.com

Enzymes can be used for key steps such as selective hydrolysis, oxidation, or acylation. nih.govmetu.edu.tr For instance, a highly efficient chemoenzymatic method has been developed for the transformation of glucosylceramides (GlcCers) into sphingoid bases. nih.gov This method utilizes microwave-enhanced butanolysis of GlcCers followed by deglycosylation using β-glucosidase. nih.gov This approach offers advantages over traditional acid or base hydrolysis methods, which often lead to side products and purification challenges. nih.gov The use of enzymes can lead to higher yields and cleaner reactions, making it a powerful tool for the large-scale preparation of sphingoid bases. nih.gov

Comparison of Synthetic Efficiencies and Stereocontrol in Amino Diol Synthesis

Chiral Pool Approaches:

Syntheses starting from readily available chiral precursors, such as L-serine or sugars, are common. researchgate.net For instance, L-serine can be converted to Garner's aldehyde, a versatile intermediate. The reaction of Garner's aldehyde with organometallic reagents can lead to the desired amino diol structure. One convenient method describes the treatment of L-serine-derived Garner's aldehyde with 1-alkenyl-zirconocene chlorides, which yields the natural erythro-(anti-) isomers with high diastereoselectivity (anti/syn = 12–20:1). researchgate.netresearchgate.net In contrast, using 1-alkenyl-ethyl-zinc predominantly gives the unnatural threo-(syn-) isomers (anti/syn = 1:12–15). researchgate.netresearchgate.net Another approach starting from an N-Boc-L-serine derivative involved a cross-coupling metathesis reaction to produce a 3-keto-sphingosine intermediate with moderate stereoselectivity (E/Z 7:2). mdpi.com

Asymmetric Synthesis Approaches:

Another strategy involves the diastereoselective organocatalyzed decarboxylative aldol (B89426) reaction of an N-Boc-hemimalonate, which can achieve quantitative yields and anti/syn ratios of up to 96:4. researchgate.net The use of chiral auxiliaries, such as pseudoephenamine glycinamide, in aldol reactions can produce products in high yields (55-98%) and high stereoisomeric purity, which can then be reduced to the corresponding 2-amino-1,3-diols. nih.gov

Stereodivergent approaches offer the flexibility to synthesize any of the possible diastereomers from a single starting material. For example, the oxidative amination of allenes allows for the transfer of axial chirality to point chirality, providing access to all possible diastereomeric 2-amino-1,3-diol products. rsc.org

Chemoenzymatic Methods:

The following table provides a comparative overview of different synthetic strategies for amino diols, highlighting their efficiency and stereocontrol.

| Starting Material/Method | Key Reagents/Steps | Overall Yield | Diastereomeric Ratio (d.r.) / Stereoselectivity | Number of Steps | Reference(s) |

| L-Serine (via Garner's aldehyde) | 1-Alkenyl-zirconocene chlorides | Not specified | anti/syn = 12–20:1 | Multiple | researchgate.netresearchgate.net |

| L-Serine (via Garner's aldehyde) | 1-Alkenyl-ethyl-zinc | Not specified | anti/syn = 1:12–15 | Multiple | researchgate.netresearchgate.net |

| N-Boc-L-serine derivative | Cross-coupling metathesis | Moderate | E/Z = 7:2 | 7 | mdpi.com |

| cyclo-(L-Val-Gly) bislactim ether | (2E)-Hexadecenal, lithiation, aldol addition | 21% | 1:1 (separable) | 5 | d-nb.info |

| N-Boc-hemimalonate | Organocatalyzed decarboxylative aldol reaction | Quantitative | anti/syn up to 96:4 | Multiple | researchgate.net |

| Pseudoephenamine glycinamide | Aldol reaction, reduction | 55-98% (for aldol adduct) | High | 2 from glycinamide | nih.gov |

| Allenes | Oxidative amination | Not specified | Stereodivergent | Multiple | rsc.org |

| Glucosylceramides (GlcCers) | Microwave-enhanced butanolysis, β-glucosidase | 83% | High (no isomerization) | 2 | nih.govresearchgate.net |

Biosynthetic Pathways and Enzymatic Transformations of Long Chain Amino Diols

De Novo Biosynthesis Pathways of Sphingoid Bases and Analogues

The de novo synthesis of sphingoid bases is the primary pathway for their production and begins in the endoplasmic reticulum. nih.gov This process starts with simple precursors and builds the characteristic long-chain amino diol backbone. oup.com

Serine Palmitoyltransferase (SPT) Mechanisms and Amino Acid Selectivity

The initial and rate-limiting step in the de novo synthesis of all sphingolipids is catalyzed by the enzyme Serine Palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. pnas.orgrsc.org SPT catalyzes the condensation of an amino acid, typically L-serine, with a long-chain fatty acyl-Coenzyme A (acyl-CoA). oup.comrsc.org The canonical reaction involves the condensation of L-serine and palmitoyl-CoA (C16-CoA) to yield 3-ketosphinganine (also known as 3-ketodihydrosphingosine), which is the precursor to the common C18 sphingoid bases. pnas.org

The formation of 2-aminopentadec-4-ene-1,3-diol, which has a 15-carbon backbone, would necessitate the utilization of a shorter fatty acyl-CoA, specifically tridecanoyl-CoA (C13-CoA), in the condensation reaction with L-serine. While palmitoyl-CoA is the most common substrate, SPT has been shown to exhibit a degree of substrate promiscuity, accepting a range of fatty acyl-CoAs. rsc.org For instance, some bacterial SPTs can utilize acyl-CoAs as short as decanoyl-CoA (C10). rsc.org In mammals, the subunit composition of the SPT complex plays a crucial role in determining its acyl-CoA selectivity. uniprot.orguniprot.org The mammalian SPT is a complex composed of three core subunits: SPTLC1, SPTLC2, and SPTLC3. nih.gov The presence of different subunits, including the small subunits SPTSSA or SPTSSB, influences the enzyme's preference for different acyl-CoA chain lengths. uniprot.orgnih.gov

Research has shown that specific SPT complexes can efficiently utilize fatty acyl-CoAs other than C16-CoA. For example, the SPTLC1-SPTLC3-SPTSSA isozyme shows a preference for myristoyl-CoA (C14-CoA) and C16-CoA. uniprot.org Furthermore, studies on a viral-encoded SPT revealed a significant increase in activity with myristoyl-CoA (C14-CoA) and pentadecanoyl-CoA (C15-CoA) as substrates, leading to the production of odd-carbon chain sphingoid bases. pnas.org Human SPT has also been shown to utilize pentadecanoyl-CoA (C15-CoA), albeit less efficiently than palmitoyl-CoA. pnas.org This flexibility in substrate usage provides a clear biochemical basis for the de novo synthesis of odd-numbered long-chain bases like the C15 backbone of this compound.

Table 1: Substrate Specificity of Serine Palmitoyltransferase (SPT) Isozymes

| SPT Complex Composition | Preferred Acyl-CoA Substrates | Resulting Sphingoid Base Chain Length | Reference |

|---|---|---|---|

| SPTLC1-SPTLC2-SPTSSA | C16-CoA (Palmitoyl-CoA) | C18 | uniprot.org |

| SPTLC1-SPTLC3-SPTSSA | C14-CoA (Myristoyl-CoA), C16-CoA (Palmitoyl-CoA) | C16, C18 | uniprot.org |

| Viral SPT (EhV) | C14-CoA, C15-CoA | C16, C17 | pnas.org |

| Human SPT (general) | C16-CoA, C15-CoA, C17-CoA | C18, C17, C19 | pnas.org |

| Bacterial SPT (B. melaninogenicus) | C10-CoA to C18-CoA | C12 to C20 | rsc.org |

Enzymatic Reductions and Hydroxylations in Sphingoid Base Formation

Following the SPT-catalyzed condensation, the resulting 3-keto-dihydrosphingoid base undergoes a rapid reduction. In the case of this compound biosynthesis, the intermediate would be 3-keto-2-aminopentadecane-1,3-diol. This intermediate is then reduced by the enzyme 3-ketodihydrosphingosine reductase (KSR), also known as 3-ketosphinganine reductase. rsc.org This reaction is dependent on NADPH and stereospecifically reduces the ketone at the C3 position to a hydroxyl group, forming a dihydrosphingosine (sphinganine) analogue. rsc.orgnih.gov For the C15 backbone, this step would produce 2-aminopentadecane-1,3-diol (C15-dihydrosphingosine).

This reduction is a critical step in the pathway, converting the transient keto-intermediate into the stable diol backbone characteristic of sphingoid bases. oup.com The KSR enzyme is located in the endoplasmic reticulum, ensuring efficient conversion of the SPT product. rsc.org Studies in yeast have demonstrated that KSR activity is essential and that its absence is lethal, highlighting its crucial role in the biosynthesis of all sphingolipids. nih.gov While much of the research has focused on the reduction of the C18 3-ketosphinganine, the enzymatic mechanism is expected to be conserved for analogues with different chain lengths, including the C15 variant. rsc.org

Metabolic Interconversions of Long-Chain Amino Diols

Once the basic sphinganine (B43673) backbone is synthesized, it can undergo a series of metabolic interconversions, leading to a vast diversity of sphingolipid species. These modifications include phosphorylation, N-acylation, desaturation, and hydroxylation.

Enzymatic Phosphorylation and Dephosphorylation of Sphingoid Bases

Sphingoid bases, including analogues like this compound, can be reversibly phosphorylated at the C1 hydroxyl group. This reaction is catalyzed by a family of enzymes known as sphingosine (B13886) kinases (SphK), of which two major isoforms, SphK1 and SphK2, have been identified in mammals. researchgate.netnih.gov The product of this reaction is a sphingoid base-1-phosphate. For the C15 sphingoid base, this would result in this compound-1-phosphate.

These phosphorylated derivatives are potent signaling molecules themselves, involved in regulating processes such as cell growth, survival, and migration. biologists.com Importantly, phosphorylation is also the first step in the irreversible degradation of sphingoid bases. nih.govbiorxiv.org The resulting sphingoid base-1-phosphate is a substrate for sphingosine-1-phosphate lyase (S1PL), which cleaves the molecule into a fatty aldehyde and phosphoethanolamine, thereby exiting the sphingolipid metabolic pathway. rsc.org Research has demonstrated that SphK1 and SphK2 can phosphorylate various sphingoid bases, including the di-unsaturated sphinga-4,14-diene, with efficiency comparable to that for sphingosine, suggesting that a C15 base like this compound would also be a substrate. researchgate.netbiorxiv.org The reverse reaction, dephosphorylation, is carried out by sphingosine-1-phosphate phosphatases (SPPs) and lipid phosphate (B84403) phosphatases (LPPs), which regenerate the sphingoid base from its phosphate derivative, thus regulating the balance between these signaling lipids. researchgate.net

N-Acylation by Ceramide Synthases and Fatty Acyl-CoA Preferences

A central step in sphingolipid metabolism is the N-acylation of the sphingoid base at its C2 amino group to form ceramide. tandfonline.comresearchgate.net This reaction is catalyzed by a family of six distinct ceramide synthases (CerS) in mammals, designated CerS1 through CerS6. frontiersin.org A key feature of these enzymes is their remarkable specificity for fatty acyl-CoAs of different chain lengths. nih.gov This specificity is a major source of the structural diversity observed in ceramides (B1148491).

The sphingoid base this compound can serve as a substrate for a CerS, which would attach a fatty acid to form a C15 ceramide analogue. The specific fatty acid attached would depend on which CerS isoform is active and the available pool of fatty acyl-CoAs. For instance, CerS5 and CerS6 preferentially use C14-C16 acyl-CoAs, CerS1 favors C18-CoA, and CerS2 has a preference for very long-chain acyl-CoAs (C22-C24). frontiersin.orgnih.gov Therefore, the N-acylation of a C15 sphingoid base could result in a variety of ceramide species, such as C15-ceramide (d15:1/16:0) if palmitoyl-CoA is used by CerS5/6. The existence of naturally occurring C15 ceramides has been documented. glpbio.com

Table 2: Fatty Acyl-CoA Specificity of Mammalian Ceramide Synthases (CerS)

| Ceramide Synthase Isoform | Fatty Acyl-CoA Chain Length Preference | Reference |

|---|---|---|

| CerS1 | C18 | frontiersin.org |

| CerS2 | C22-C24 (Very long-chain) | frontiersin.orgnih.gov |

| CerS3 | C26-C34 (Ultra long-chain) | frontiersin.org |

| CerS4 | C18-C20 | frontiersin.org |

| CerS5 | C14-C16 | frontiersin.orgnih.gov |

| CerS6 | C14-C16 | frontiersin.org |

Desaturation and Hydroxylation Mechanisms on the Alkyl Chain of Amino Diols

The defining "ene" in this compound refers to the double bond at the C4-C5 position of the sphingoid backbone. This double bond is introduced into the saturated precursor, 2-aminopentadecane-1,3-diol (C15-dihydrosphingosine), after it has been acylated to form dihydroceramide (B1258172). tandfonline.comresearchgate.net The enzyme responsible for this transformation is dihydroceramide desaturase (DEGS1, also known as DES1). nih.govplos.org

The reaction mechanism of DEGS1 involves the use of molecular oxygen and NADPH. nih.gov It is believed to proceed through the formation of a 4-hydroxy intermediate (a phytoceramide), followed by a dehydration reaction to create the 4,5-trans double bond. nih.gov Therefore, the synthesis of ceramide (containing sphingosine) from dihydroceramide (containing sphinganine) is a two-step process catalyzed by a single enzyme. A second desaturase, DEGS2, can also perform this reaction but is also capable of producing phytoceramides, which are abundant in tissues like the skin and kidneys. nih.gov

In addition to the C4-C5 desaturation, other modifications can occur on the alkyl chain of sphingoid bases, such as the introduction of further double bonds. For example, a sphinga-4,14-diene has been identified in mammals, indicating the existence of a C14-desaturase activity. biorxiv.orgnih.gov While the primary focus here is on the C4-desaturation that forms this compound, the potential for further enzymatic modifications highlights the complexity and adaptability of sphingolipid metabolism.

Enzymatic Degradation and Recycling Pathways of Sphingolipids and Their Bases

The catabolism of sphingolipids is a highly regulated process that occurs primarily in the lysosomes, culminating in the breakdown of the sphingoid base backbone. mdpi.comnih.gov All complex sphingolipids are systematically broken down by various hydrolases to yield ceramide. mdpi.com Ceramides are then deacylated by ceramidases (CDases) to release the free sphingoid base and a fatty acid. mdpi.comnih.gov

For a sphingolipid containing this compound, the degradation would follow this canonical pathway. The released C15 sphingoid base can then enter one of two main routes:

The Salvage Pathway : The free base can be re-acylated by ceramide synthases (CerS) to form a new ceramide, thus re-entering the sphingolipid metabolic cycle. This recycling mechanism is a crucial aspect of maintaining sphingolipid homeostasis within the cell. mdpi.comnih.gov

The Irreversible Degradation Pathway : Alternatively, the sphingoid base can be phosphorylated at the C1-hydroxyl group by a sphingosine kinase (SphK). mdpi.comnih.gov The resulting this compound-1-phosphate would then be the substrate for sphingosine-1-phosphate lyase (SPL). This enzyme irreversibly cleaves the phosphorylated base. mdpi.comnih.gov The cleavage of a C15 sphingoid base-1-phosphate is predicted to yield phosphoethanolamine and a C13 fatty aldehyde, specifically (E)-tridec-2-enal. This final step serves as the exit point from the sphingolipid pool. mdpi.com

The balance between these salvage and degradation pathways is critical for cellular function, and the enzymes involved, such as ceramidases and sphingosine kinases, show specificity that can influence the fate of different sphingoid bases. nih.gov For instance, studies on sphinga-4,14-diene lipids have shown that the efficiency of their catabolism is dependent on specific sphingosine kinase isoforms, suggesting that the metabolism of less common bases like this compound may also be distinctly regulated. biorxiv.org

Genetic Engineering and Biotechnological Production of Long-Chain Amino Diol Analogues

The chemical synthesis of specific long-chain amino diols is often complex and costly, which has spurred interest in developing biotechnological production methods using engineered microorganisms. researchgate.net Yeasts such as Saccharomyces cerevisiae and Wickerhamomyces ciferrii (formerly Pichia ciferrii) are prominent platforms for this research due to their natural ability to produce sphingolipids. researchgate.netgoogleapis.com

Metabolic engineering of yeast has been successful in enhancing the production of various sphingoid bases. Key strategies involve overexpressing genes in the biosynthetic pathway and deleting genes related to degradation or competing pathways. nih.govscispace.com

For example, to create a sphingosine-producing S. cerevisiae strain, researchers have introduced human genes like sphingolipid delta 4 desaturase (DES1) and alkaline ceramidase (ACER1) while deleting native yeast genes such as the dihydrosphingosine phosphate lyase gene (DPL1) to prevent the degradation of the product. nih.govscispace.com

While the production of this compound has not been specifically reported, the principles for its synthesis are established. Production would require engineering a microbial host to utilize a C13 fatty acyl-CoA as a precursor. The nematode C. elegans naturally produces C17 iso-branched sphingoid bases by using a C15 iso-branched acyl-CoA, demonstrating that the enzymatic machinery can accommodate different chain lengths. nih.gov Similarly, engineered strains of Yarrowia lipolytica have been developed for the de novo production of odd-chain fatty acids, which are the necessary precursors for odd-chain sphingoid bases. frontiersin.org

Below is a table summarizing genetic modifications in yeast for the production of sphingoid bases, which could be adapted for producing C15 analogues.

| Microorganism | Target Product | Key Genetic Modifications | Reference |

| Saccharomyces cerevisiae | Sphingosine-1-Phosphate (S1P) | Introduction of human DES1, ACER1, and SPHK1; Deletion of yeast DPL1 and LCB5. | nih.govscispace.com |

| Wickerhamomyces ciferrii | Triacetylated Sphingosine | Overexpression of sphingoid base biosynthetic genes; Inactivation of sphingolipid Δ8-desaturase. | googleapis.com |

| Yarrowia lipolytica | Odd-Chain Fatty Acids | Overexpression of propionyl-CoA synthesis pathways. | frontiersin.org |

The key enzyme controlling the chain length of the sphingoid base is serine palmitoyltransferase (SPT), which catalyzes the first committed step in sphingolipid biosynthesis: the condensation of L-serine with a fatty acyl-CoA. frontiersin.orgmdpi.com The substrate specificity of SPT determines the structure of the resulting long-chain base. pnas.org

SPT is a multi-subunit enzyme, and its composition influences its substrate preference. pnas.orgmdpi.com Mammalian SPT containing the SPTLC3 subunit, for example, shows an increased ability to use shorter acyl-CoAs (C14-CoA) and branched-chain acyl-CoAs. pnas.orgmdpi.com This natural variability suggests that SPT can be engineered to favor specific non-canonical substrates.

To produce this compound, SPT would need to efficiently utilize a C13 acyl-CoA (tridecanoyl-CoA) and L-serine. Research has shown that viral SPT from the Emiliania huxleyi virus (EhV) exhibits altered substrate specificity, leading to the production of unusual C17 sphingoid bases. pnas.org This demonstrates that SPT enzymes with novel specificities exist in nature and can be used as a basis for protein engineering.

Enzyme engineering efforts, often powered by computational biology and artificial intelligence, can modify the active site of enzymes to accept new substrates or enhance catalytic efficiency for a desired reaction. aminoverse.comcaltech.edu By creating variants of SPT with a preference for tridecanoyl-CoA, it would be feasible to direct the metabolic flux in an engineered microbial host towards the specific production of a C15 sphinganine backbone, which could then be desaturated to form this compound.

The table below outlines the native substrate preferences of different SPT complexes, highlighting the potential for engineering.

| SPT Source | Subunit Composition | Preferred Acyl-CoA Substrate(s) | Primary LCB Product(s) | Reference |

| Mammalian (typical) | SPTLC1/SPTLC2/SPTssa or b | Palmitoyl-CoA (C16) | C18 Sphingoid Bases | pnas.orgmdpi.com |

| Mammalian (SPTLC3-containing) | SPTLC1/SPTLC3/SPTssa or b | Myristoyl-CoA (C14), Palmitoyl-CoA (C16), Anteiso-methyl-palmitate | C16, C18, and Methyl-branched Sphingoid Bases | mdpi.compnas.orgmdpi.com |

| Emiliania huxleyi Virus (vSPT) | Unknown | Shorter Acyl-CoAs | C17 Sphingoid Bases | pnas.org |

Role in Cellular and Molecular Processes

Signaling Roles of Sphingoid Base-Like Metabolites in Cellular Regulation

Sphingolipids and their phosphorylated derivatives are crucial to intracellular signaling. nih.gov The length of the sphingoid base chain is a critical determinant of the biological function of these signaling molecules. portlandpress.com While much research has focused on the canonical C18 sphingosine (B13886), evidence shows that atypical chain-length variants participate in distinct and vital signaling pathways.

Sphingoid bases and their metabolites are integral to a multitude of signal transduction pathways. nih.gov Phosphorylated forms, such as sphingosine-1-phosphate (S1P), are potent signaling lipids that can act both inside the cell and as extracellular ligands for G protein-coupled receptors. nih.gov The specific chain length of the sphingoid base influences its signaling capacity. For instance, the metabolism of different sphingoid bases can be distinct; studies on sphinga-4,14-diene (a d18:2 base) show it is metabolized more slowly than the common d18:1 sphingosine, leading to its accumulation in the absence of certain enzymes and suggesting a role in lipid quality control. mdpi.com This implies that a C15 sphingoid base like 2-aminopentadec-4-ene-1,3-diol would also possess unique metabolic and signaling properties, contributing to the diversity and specificity of the sphingolipid signaling network.

Sphingolipid metabolism is deeply intertwined with cellular metabolic homeostasis. nih.gov The de novo synthesis of all sphingoid bases begins with the condensation of an amino acid and a fatty acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). portlandpress.comsci-hub.se Typically, serine and palmitoyl-CoA are the substrates, but the use of other amino acids like alanine (B10760859) or glycine, or different fatty acyl-CoAs, leads to the production of atypical sphingoid bases. portlandpress.comsci-hub.se

The availability of serine is a crucial regulatory point. Serine is a central hub in metabolism, providing essential precursors for proteins, nucleic acids, and lipids. d-nb.info The serine biosynthetic pathway is a key branch of glycolysis, and its activity is tightly regulated in response to dietary and hormonal signals. d-nb.info Conditions that alter the availability of serine can force the SPT enzyme to use alternative substrates, thereby changing the profile of sphingoid bases produced and impacting cellular homeostasis. portlandpress.com Furthermore, sphingolipid intermediates themselves can regulate other metabolic pathways. For example, in yeast, the accumulation of sphinganine (B43673) can inhibit key enzymes involved in the synthesis of phospholipids (B1166683) and neutral lipids, demonstrating a coordinated regulation between different lipid classes. researchgate.net

Sphingoid bases can directly modulate the activity of various protein kinases, playing a dual role in the regulation of protein phosphorylation. They have been shown to inhibit certain kinases, such as protein kinase C (PKC), while activating others. sci-hub.se The activation of protein kinase B (PKB/Akt), a critical regulator of metabolism, proliferation, and survival, is a multi-step process involving its recruitment to the cell membrane and subsequent phosphorylation by 3-phosphoinositide–dependent protein kinase 1 (PDK1). nih.gov Sphingolipids are key components of the membranes where these events occur.

Furthermore, N,N-dimethylsphingosine (DMS), a derivative of sphingosine, has been shown to inhibit sphingosine kinase (SK), thereby regulating the S1P pathway, and also to activate the EGF receptor kinase. mdpi.com Given that the structure of the sphingoid base is critical for these interactions, the C15 chain of this compound would likely confer a specific profile of interactions with kinases and other cellular effectors, distinct from its C18 counterpart.

Regulation of Metabolic Homeostasis, e.g., Serine Metabolism

Modulation of Cell Cycle and Growth Regulatory Pathways

Sphingolipids are recognized as important regulators of the cell cycle, senescence, and cell death. nih.govnih.gov The balance between different sphingolipid metabolites, often termed the "sphingolipid rheostat," can determine cell fate. nih.gov For instance, ceramide is often associated with cell cycle arrest and apoptosis, while S1P is linked to proliferation and survival. nih.govnih.gov

Elevated levels of ceramide have been implicated in cell cycle arrest. nih.gov The enzymes that produce these lipids are critical regulators. For example, the function of serine palmitoyltransferase (SPT) is important for regulating the actin skeleton during metaphase, and other enzymes like sphingosine kinase 1 (SphK1) and neutral sphingomyelinase 2 (nSMase2) influence mitotic progression and cytokinesis. nih.gov A loss of function in the enzyme 3-ketodihydrosphingosine reductase (KDSR), which is involved in sphingolipid biosynthesis, leads to cell cycle arrest and apoptosis in certain cancer cell lines. mdpi.com These findings underscore that the precise control of sphingolipid metabolism, including the production of specific sphingoid bases like the C15 variant, is crucial for normal cell cycle progression.

Interactions with Defined Biological Targets (e.g., receptors, enzymes)

Biological targets are typically proteins or nucleic acids that bind to a molecule like a drug or an endogenous ligand, resulting in a functional change. wikipedia.org Sphingoid bases and their derivatives interact with a wide range of such targets. A primary class of targets are the enzymes within the sphingolipid metabolic pathway itself. Sphingosine kinases (SphK1 and SphK2) phosphorylate sphingoid bases, while S1P phosphatases and lyases dephosphorylate or degrade the resulting S1P. portlandpress.commdpi.com

Studies comparing the metabolism of different sphingoid bases show that these enzymes can have substrate preferences. For example, both SphK1 and SphK2 can phosphorylate sphinga-4,14-diene as efficiently as sphingosine, but the downstream metabolism of the resulting ceramides (B1148491) differs. mdpi.com The Sigma-1 Receptor (S1R), a protein involved in preserving cellular homeostasis, has been identified as a target for sphingosine and N,N-dimethylsphingosine, which act as endogenous agonists. mdpi.com These interactions are dependent on the local concentrations of sphingoid bases, which are controlled by enzymes like ceramidases and ceramide synthases. mdpi.com It is plausible that this compound also interacts with a specific set of enzymes and receptors, contributing to the regulation of their activity.

| Target Class | Specific Target Example | Interacting Sphingolipid | Effect of Interaction | Reference |

|---|---|---|---|---|

| Enzyme (Kinase) | Protein Kinase C (PKC) | Sphingosine | Inhibition | sci-hub.se |

| Enzyme (Kinase) | Sphingosine Kinase (SphK) | N,N-dimethylsphingosine (DMS) | Inhibition | mdpi.com |

| Enzyme (Desaturase) | Fatty Acid Desaturase 3 (FADS3) | Ceramide (containing sphingosine) | Conversion to 4,14-sphingadiene ceramide | nih.gov |

| Receptor/Chaperone | Sigma-1 Receptor (S1R) | Sphingosine, DMS | Agonism, regulation of homeostasis | mdpi.com |

| Enzyme (Phosphatase) | S1P Phosphatase (SGPP1/2) | Sphingosine-1-Phosphate (S1P) | Dephosphorylation to sphingosine | nih.gov |

Integration within Broader Lipid Metabolic Networks

Sphingolipid metabolism does not occur in isolation but is part of a highly interconnected and compartmentalized network of lipid pathways. nih.govbiologists.com The synthesis, degradation, and transport of sphingolipids are tightly regulated and distributed across different organelles, including the endoplasmic reticulum (ER), Golgi apparatus, and mitochondria. nih.govbiologists.com The de novo synthesis of sphingolipids, including this compound, starts in the ER with the SPT enzyme. nih.govsci-hub.se The choice of fatty acyl-CoA substrate by SPT is a key point of integration with fatty acid metabolism. SPT can utilize acyl-CoAs with chain lengths ranging from C14 to C18, directly influencing the type of sphingoid base produced. nih.gov For example, the use of a C15 fatty acyl-CoA would be a potential route to a C17 sphingoid base, while the synthesis of a C15 base like this compound would likely involve a shorter acyl-CoA condensing with serine.

Once formed, the sphingoid base is N-acylated by one of six ceramide synthases (CerS), each with its own preference for fatty acid chain length, further diversifying the resulting ceramide species. portlandpress.comnih.gov This ceramide hub connects to pathways producing sphingomyelin (B164518) and complex glycosphingolipids. nih.gov The degradation of these complex lipids generates sphingosine, which can be re-utilized in the "salvage pathway" to form ceramide again or be phosphorylated to S1P and irreversibly degraded by S1P lyase, constituting the exit from the pathway. portlandpress.comnih.gov This constant turnover and interconversion highlight the dynamic integration of sphingolipids within the cell's broader metabolic landscape. biologists.com

Q & A

Basic: What are the recommended synthetic routes for 2-aminopentadec-4-ene-1,3-diol, and what analytical techniques validate its purity and structure?

Answer:

Synthesis of this compound typically involves multi-step organic reactions, including condensation, protection/deprotection of functional groups, and stereoselective reduction. For example:

- Step 1: Alkylation of a protected glycerol derivative to introduce the pentadecene chain.

- Step 2: Stereoselective amination at the C2 position using catalytic asymmetric methods.

- Step 3: Final deprotection under mild acidic or basic conditions .

Validation methods include:

Note: Contaminants (e.g., byproducts from incomplete deprotection) require rigorous purification via column chromatography or HPLC .

Basic: How should researchers handle and store this compound to ensure stability during experiments?

Answer:

- Handling: Use inert atmosphere (N₂/Ar) gloveboxes to prevent oxidation. Avoid contact with moisture or acids, which may hydrolyze the amine or diol groups .

- Storage:

- Short-term: Dissolve in anhydrous DMSO or ethanol, store at -20°C in sealed vials.

- Long-term: Lyophilize and keep under vacuum at -80°C.

- Safety: Wear nitrile gloves and goggles; the compound may cause skin/eye irritation (similar to sphingosine derivatives) .

Advanced: How can isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic tracing studies?

Answer:

Deuterium labeling is achieved via:

- Deuterated reagents: Use D₂O or deuterated alkyl halides during synthesis .

- Catalytic deuteration: Hydrogenate the 4-ene bond with D₂ gas and Pd/C catalyst.

Example protocol:

React this compound with D₂O under basic conditions to exchange labile protons.

Purify via reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient).

Validation:

- MS/MS fragmentation: Look for +1 Da shifts in deuterated fragments .

- ¹H NMR: Absence of proton signals at labeled positions .

Advanced: What computational methods (e.g., DFT) are suitable for predicting the NMR chemical shifts of this compound?

Answer:

- Method: DFT/B3LYP with 6-311++G(d,p) basis set. Include solvent effects (e.g., PCM model for DMSO) .

- Workflow:

- Optimize geometry using Gaussian 12.

- Calculate chemical shifts via GIAO (Gauge-Independent Atomic Orbital) method.

Case study: For 4-allylbenzene-1,3-diol, DFT predictions deviated by 2–5 ppm for ¹³C shifts due to conformational flexibility. Adjustments require MD simulations to account for dynamic effects .

Advanced: What contradictions exist between theoretical predictions and experimental spectral data for diol derivatives, and how can they be resolved?

Answer:

Common discrepancies:

- ¹³C shifts in rigid vs. flexible systems: Theoretical models often underestimate shifts in flexible backbones (e.g., 4-allylbenzene-1,3-diol) .

- Solvent interactions: Polar solvents (e.g., D₂O) may protonate amines, altering experimental shifts.

Resolution strategies:

Compare DFT calculations with solid-state NMR (avoids solvent effects).

Use dynamic NMR (DNMR) to assess conformational exchange .

Advanced: What role does this compound play in ganglioside biosynthesis in cancer cells, and how can its presence be detected?

Answer:

This compound is a sphingosine analog, serving as a precursor for glycosphingolipids. In breast cancer cells, TNF-α upregulates its incorporation into gangliosides, influencing cell adhesion .

Detection workflow:

Extraction: Use Folch partitioning (CHCl₃/MeOH/H₂O).

Permethylation: Treat with methyl iodide for MS analysis.

MALDI-TOF/TOF: Monitor m/z 546.3 (N-palmitoyl derivative) and 798.5 (N-lignoceroyl derivative) .

Validation: Co-elute with synthetic standards and confirm via MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.